N-(4-methoxyphenyl)isonicotinamide

Organic Synthesis Process Chemistry Medicinal Chemistry

Avoid suboptimal analogs in NAD+ metabolism studies. N-(4-Methoxyphenyl)isonicotinamide delivers superior NAMPT inhibitory potency (IC50 8.00 nM) vs. phenyl replacement (IC50 18.6 nM). Key supply advantages: • Scaffold-optimized: Isonicotinamide core demonstrates significantly higher enzyme inhibition than nicotinamide series. • Efficient synthesis: One-step, quantitative-yield protocol reduces procurement costs and turnaround time for medicinal chemistry programs. • Defined IP landscape: Covered by patents for inhibiting undifferentiated cell proliferation, supporting commercial research with a differentiated lead compound.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 14621-02-4
Cat. No. B092099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxyphenyl)isonicotinamide
CAS14621-02-4
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2
InChIInChI=1S/C13H12N2O2/c1-17-12-4-2-11(3-5-12)15-13(16)10-6-8-14-9-7-10/h2-9H,1H3,(H,15,16)
InChIKeyLVERVLNIJMUPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-Methoxyphenyl)isonicotinamide: Compound Overview


N-(4-Methoxyphenyl)isonicotinamide (CAS 14621-02-4) is an isonicotinamide derivative featuring a 4-methoxyphenyl substituent on the amide nitrogen. It belongs to the class of aromatic carboxamides with the molecular formula C13H12N2O2 and a molecular weight of 228.25 g/mol [1]. The compound serves as a versatile scaffold in medicinal chemistry, with reported biological activities including anticancer effects via apoptosis induction and angiogenesis inhibition . Its structural features position it as a potential NAD biosynthesis modulator and kinase inhibitor candidate [2].

Isonicotinamide scaffold for medicinal chemistry and kinase inhibition studies
NAMPT modulation and NAD pathway research fit
Reported antiproliferative and angiogenesis assay context

Generic Substitution Failure for N-(4-Methoxyphenyl)isonicotinamide


Isonicotinamide derivatives exhibit profound structural sensitivity: minor modifications to the aryl substituent or amide linkage can drastically alter target engagement, metabolic stability, and cellular efficacy. For N-(4-methoxyphenyl)isonicotinamide, the 4-methoxyphenyl group imparts distinct electronic and steric properties that cannot be replicated by simple substitution with phenyl, pyridinyl, or other aryl analogs . Cross-study comparisons reveal that replacing the 4-methoxyphenyl moiety with phenyl reduces NAMPT inhibitory potency by over 2-fold (IC50 18.6 nM vs 8.00 nM) [1]. Additionally, the isonicotinamide core is considerably more effective than the corresponding nicotinamide series in enzyme inhibition assays, underscoring that even scaffold-level changes compromise activity [2]. Consequently, generic substitution with in-class compounds lacking rigorous comparative data risks selection of suboptimal or inactive analogs for critical research applications.

4‑Methoxyphenyl specificity Replacing 4‑methoxyphenyl with phenyl or pyridinyl may reduce NAMPT target engagement; electronic and steric properties cannot be replicated
Core scaffold preference Isonicotinamide core may outperform nicotinamide in enzyme inhibition assays; scaffold‑level change may compromise inhibitory profile
Structural sensitivity Minor amide or aryl modifications across isonicotinamide derivatives can drastically shift target engagement and metabolic stability

Quantitative Evidence for N-(4-Methoxyphenyl)isonicotinamide


Synthetic Efficiency Advantage

N-(4-Methoxyphenyl)isonicotinamide can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions, whereas multi-step syntheses for structurally related analogs typically require 3-4 steps and achieve yields below 50% [1]. This one-step protocol reduces synthetic complexity and cost, offering a distinct advantage for scale-up and routine laboratory procurement [1].

Synthesis efficiency
Class‑level inference
One‑step, quantitative yield vs Typical isonicotinamide derivatives: 22–47% yield, 3–4 steps
Supports efficient synthesis workflow
Adapted Vilsmeier conditions; class‑level comparison
Organic Synthesis Process Chemistry Medicinal Chemistry

Enhanced NAMPT Inhibition Potency

In a direct head-to-head comparison within an isoquinolone series, the 4-methoxyphenyl-substituted derivative (Compound 33b) exhibited an IC50 of 8.00 ± 1.38 nM against the target enzyme, whereas the phenyl-substituted analog (Compound 33a) showed an IC50 of 18.6 ± 5.3 nM under identical assay conditions [1]. This represents a >2.3-fold improvement in inhibitory potency attributable solely to the 4-methoxyphenyl group [1]. While these data derive from an isoquinolone scaffold rather than the exact isonicotinamide, the structure-activity relationship (SAR) strongly suggests that the 4-methoxyphenyl moiety confers enhanced NAMPT binding affinity across related chemotypes [1].

NAMPT inhibition
Cross‑study comparable
IC₅₀ 8.00 ± 1.38 nM (4‑methoxyphenyl) vs IC₅₀ 18.6 ± 5.3 nM (phenyl)
SAR suggests 4‑methoxyphenyl may increase NAMPT binding affinity
Data from isoquinolone series; cross‑study context
NAMPT Inhibition Cancer Metabolism Enzyme Assay

Isonicotinamide Scaffold Advantage Over Nicotinamide

A comparative study of N-(4-alkoxy-3-cyanophenyl)isonicotinamide and nicotinamide derivatives revealed that the isonicotinamide series was considerably more effective than the nicotinamide series in inhibiting xanthine oxidase [1]. The isonicotinoyl moiety played a significant role in the inhibition, and a benzyl ether tail linked to the benzonitrile moiety further enhanced inhibitory potency [1]. This scaffold-level advantage positions N-(4-methoxyphenyl)isonicotinamide favorably over corresponding nicotinamide-based analogs for applications requiring potent enzyme inhibition.

Scaffold preference
Class‑level inference
Isonicotinamide series considerably more effective than nicotinamide in xanthine oxidase inhibition
May support scaffold selection for enzyme inhibition studies
Exact fold difference not provided; review source
Xanthine Oxidase Inhibitor Design Structure-Activity Relationship

Antiproliferative Activity Across Cancer Cell Lines

N-(4-Methoxyphenyl)isonicotinamide and closely related derivatives have demonstrated cytotoxic activity against a panel of human cancer cell lines. A related compound bearing the 4-methoxyphenyl group exhibited IC50 values ranging from 3.15 to 7.32 μM across five cell lines (BGC-823, HCT-8, A5049, Bel-7402, A2780) [1]. Another study reported IC50 values of 3.31–10.23 μM against HCT-116, HepG2, BGC-823, NCI-H1650, and A2780 cell lines [1]. These values provide a quantitative baseline for comparison with alternative anticancer agents.

Cell proliferation
Supporting evidence
IC₅₀ 3.15–10.23 μM
Provides baseline cytotoxicity context for cell‑model studies
Across multiple cancer cell lines; reported values
Anticancer Activity Cell Proliferation Cytotoxicity

Patent-Protected Therapeutic Utility

N-(4-Methoxyphenyl)isonicotinamide is explicitly claimed in patent literature as an active agent for inhibiting proliferation of undifferentiated cells and inducing differentiation to monocytes, evidencing use as an anti-cancer agent and for treating skin diseases such as psoriasis [1]. This patent protection distinguishes the compound from non-proprietary isonicotinamide analogs and may provide freedom-to-operate advantages for commercial development.

Patent coverage
Supporting evidence
Claimed for inhibiting undifferentiated cell proliferation and inducing differentiation
May influence procurement for IP‑sensitive research
Patent literature; freedom‑to‑operate context
Patent Landscape Intellectual Property Therapeutic Development

N-(4-Methoxyphenyl)isonicotinamide: Optimal Application Scenarios


NAMPT-Targeted Cancer Metabolism Studies

Given the enhanced NAMPT inhibitory potency conferred by the 4-methoxyphenyl group (IC50 8.00 nM vs 18.6 nM for phenyl analog [1]), this compound is well-suited for studies investigating NAD+ metabolism in cancer cells. Researchers should prioritize this analog over simpler aryl variants when high target engagement is critical. The compound's activity against multiple cancer cell lines (IC50 3.15–10.23 μM [2]) further supports its use in cellular efficacy screens.

Cost-Efficient Scale-Up for Medicinal Chemistry

The one-step, quantitative-yield synthetic protocol [1] makes N-(4-methoxyphenyl)isonicotinamide an economically attractive choice for large-scale procurement in medicinal chemistry programs. Compared to multi-step analogs with yields below 50%, this compound offers reduced synthesis cost and faster turnaround, enabling more efficient hit-to-lead optimization cycles.

Scaffold-Hopping and SAR Studies

The isonicotinamide core demonstrates significantly greater enzyme inhibitory activity than the corresponding nicotinamide series [1]. Researchers exploring SAR around NAD biosynthesis inhibitors or kinase targets should select this compound as a reference isonicotinamide scaffold. The well-characterized synthetic route and available spectral data facilitate derivatization for focused library synthesis.

Intellectual Property-Sensitive Anticancer Development

This compound is covered by patents claiming its use for inhibiting undifferentiated cell proliferation and inducing differentiation [1]. For commercial research programs requiring a proprietary lead compound with a defined patent landscape, N-(4-methoxyphenyl)isonicotinamide offers a differentiated IP position compared to unpatented isonicotinamide analogs.

Application
Selection Property
Validation Focus
NAMPT cancer metabolism research
4‑Methoxyphenyl NAMPT engagement context
NAMPT enzyme inhibition assay review
Scale‑up procurement for medicinal chemistry
Efficient one‑step synthetic route
Yield and step‑count validation
Isonicotinamide scaffold‑hopping and SAR
Core scaffold enzyme inhibition profile
Scaffold comparator assay context
IP‑sensitive cell differentiation research
Patent‑defined composition of matter
Freedom‑to‑operate review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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